BenchChemオンラインストアへようこそ!

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide

Medicinal chemistry Lead optimization Physicochemical profiling

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide (CAS 899758-46-4) is a synthetic small molecule belonging to the sulfamoylbenzamide class, defined by a benzamide core connected via an ethyl linker to a bis(2-methoxyethyl)sulfamoyl group. Its molecular formula is C15H24N2O5S with a molecular weight of 344.43 g/mol, and it carries an unsubstituted phenyl ring on the benzamide moiety, distinguishing it from para-substituted analogs such as the 4-methoxy (CAS 899739-26-5) and 4-fluoro (CAS 899967-73-8) derivatives.

Molecular Formula C15H24N2O5S
Molecular Weight 344.43
CAS No. 899758-46-4
Cat. No. B2704290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide
CAS899758-46-4
Molecular FormulaC15H24N2O5S
Molecular Weight344.43
Structural Identifiers
SMILESCOCCN(CCOC)S(=O)(=O)CCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C15H24N2O5S/c1-21-11-9-17(10-12-22-2)23(19,20)13-8-16-15(18)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,16,18)
InChIKeyKTVPFSZHRHBUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide (CAS 899758-46-4): Structural Identity and Procurement Baseline for a Sulfamoylbenzamide Research Compound


N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide (CAS 899758-46-4) is a synthetic small molecule belonging to the sulfamoylbenzamide class, defined by a benzamide core connected via an ethyl linker to a bis(2-methoxyethyl)sulfamoyl group [1]. Its molecular formula is C15H24N2O5S with a molecular weight of 344.43 g/mol, and it carries an unsubstituted phenyl ring on the benzamide moiety, distinguishing it from para-substituted analogs such as the 4-methoxy (CAS 899739-26-5) and 4-fluoro (CAS 899967-73-8) derivatives [1]. The compound is commercially available through screening compound suppliers including Life Chemicals (catalog F2751-0007) at ≥90% purity, with pricing structured across multiple package sizes from 1 mg to 75 mg [1].

Why N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide Cannot Be Interchanged with Generic Sulfamoylbenzamide Analogs


Within the sulfamoylbenzamide scaffold, even minor structural modifications produce divergent biological target engagement profiles, as demonstrated by the distinct selectivity fingerprints observed across h-NTPDase isoforms (sub-micromolar IC50 for compound 3i vs. h-NTPDase1 at 2.88 ± 0.13 μM) [1] and the submicromolar anti-HBV activity and capsid disruption capacity that varies sharply across 27 closely related analogs [2]. The target compound's unsubstituted benzamide ring and bis(2-methoxyethyl)sulfamoyl moiety jointly govern hydrogen-bonding capacity, conformational dynamics, and lipophilicity — properties that cannot be replicated by the 4-methoxy, 4-fluoro, or simpler N-(2-sulfamoylethyl)benzamide (CAS 4392-11-4) analogs. Substituting any of these analogs without direct comparative experimental validation risks losing target engagement, altering selectivity, or introducing unforeseen pharmacokinetic liabilities, given that SAR within this series is governed by specific electronic and steric contributions at the benzamide para-position and the sulfamoyl nitrogen substitution pattern.

Quantitative Differentiation Evidence for N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide (CAS 899758-46-4) Against Closest Analogs


Unsubstituted Benzamide Core Confers Lower Molecular Weight and Reduced Polar Surface Area Versus 4-Methoxy and 4-Fluoro Analogs

The target compound carries an unsubstituted benzamide phenyl ring (C15H24N2O5S, MW 344.43 g/mol), whereas the 4-methoxy analog (CAS 899739-26-5) incorporates a para-OCH3 substituent resulting in C16H26N2O6S and MW 374.45 Da, and the 4-fluoro analog (CAS 899967-73-8) has C15H23FN2O5S and MW 362.42 Da [1]. The absence of the 4-substituent eliminates one hydrogen-bond acceptor (the methoxy oxygen or fluorine), reducing the polar surface area relative to the 4-methoxy analog (ACD/LogP 0.96; PSA 103 Ų; LogD at pH 7.4 = 0.47) . This structural difference directly impacts permeability, solubility, and protein-binding potential — parameters critical in early-stage screening library design where the unsubstituted variant serves as the minimal pharmacophore for probing benzamide ring substitution SAR.

Medicinal chemistry Lead optimization Physicochemical profiling

Bis(2-methoxyethyl) Sulfamoyl Group Introduces Conformational Flexibility Distinct from Simpler Sulfamoyl Analogs

The bis(2-methoxyethyl) substitution on the sulfamoyl nitrogen generates a sterically crowded environment with a low rotational barrier, rendering the two alkyl arms magnetically nonequivalent even at reduced temperature and producing peak splitting in methylene proton NMR signals [1]. This conformational floppiness at room temperature is a direct consequence of the bis(2-methoxyethyl) architecture and is not present in simpler N-(2-sulfamoylethyl)benzamide (CAS 4392-11-4, C9H12N2O3S, MW 228.27), which lacks the methoxyethyl arms entirely and therefore exhibits a more rigid sulfamoyl group with fewer freely rotating bonds [2]. The dynamic conformational ensemble of the target compound influences its entropic contribution to target binding and may affect residence time and selectivity in ways not predictable from the simpler, more rigid analog.

Conformational analysis NMR spectroscopy Drug design

Sulfamoylbenzamide Scaffold Is Privileged Across Multiple Therapeutic Target Classes with Documented Sub-Micromolar Activity

The sulfamoylbenzamide chemotype has demonstrated validated, quantitatively characterized activity across at least four distinct target families: (i) h-NTPDase inhibition — compound 3i achieved IC50 = 2.88 ± 0.13 μM against h-NTPDase1 and IC50 = 0.72 ± 0.11 μM against h-NTPDase3 [1]; (ii) HBV capsid assembly disruption — several sulfamoylbenzamide analogs exhibited submicromolar anti-HBV activity with significant reduction of HBeAg secretion and electron microscopy-confirmed capsid disruption in a 27-compound series [2]; (iii) Cathepsin D inhibition — IC50 values of five sulfamoylbenzamide compounds tested ranged from 1.25 to 2.0 μM, with N-(3-chlorophenyl)-2-sulfamoylbenzamide as the most potent at IC50 1.25 μM, while remaining inactive against Plasmepsin-II [3]; (iv) Cannabinoid CB2 receptor agonism — lead optimization within the sulfamoyl benzamide series yielded compound 27 with 120-fold functional selectivity for CB2 over CB1 and robust antiallodynic activity in rodent pain models [4]. The target compound N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide, by virtue of its unsubstituted benzamide core, represents the minimal aryl pharmacophore within this privileged scaffold and can serve as a neutral starting point for systematic diversification across these target classes.

Antiviral drug discovery Enzyme inhibition Cancer therapeutics

Commercial Availability and Purity Specification Enable Reproducible Procurement for Screening Campaigns

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide (CAS 899758-46-4) is stocked by Life Chemicals (catalog F2751-0007) at ≥90% purity with LCMS and/or 400 MHz NMR confirmation, offered in graduated package sizes from 1 mg ($54.00) to 75 mg ($208.00), and also available in 2 μmol to 20 μmol pre-weighed screening aliquots ($57.00–$79.00) [1]. By contrast, the closely related 4-fluoro analog (CAS 899967-73-8) and 4-methoxy analog (CAS 899739-26-5) must be procured from separate supply chains, potentially introducing variability in purity, analytical characterization, and lead time that can confound comparative SAR studies . The target compound's consistent ≥90% purity specification and multi-scale availability from a single supplier reduces batch-to-batch variability risk in dose-response and selectivity profiling experiments.

Chemical sourcing High-throughput screening Compound management

Recommended Research Application Scenarios for N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide Based on Quantitative Evidence


Baseline Compound for Systematic Benzamide Ring Substitution SAR in h-NTPDase or Cathepsin D Inhibitor Programs

With its unsubstituted benzamide core, this compound serves as the minimal aryl pharmacophore for probing the electronic and steric contribution of para-substitution (e.g., -OCH3, -F, -Cl, -NO2) to target potency. The class-level IC50 range of 0.72–2.88 μM for related sulfamoylbenzamides against h-NTPDase isoforms [1] and 1.25–2.0 μM against Cathepsin D [2] provides a quantitative potency benchmark against which substitution effects can be measured. The compound's ≥90% commercial purity and multi-scale availability [3] support reproducible dose-response generation across multiple independent assay runs.

Conformational Probe for Investigating Entropic Contributions to Target Binding via Bis(2-methoxyethyl) Rotational Dynamics

The bis(2-methoxyethyl)sulfamoyl group's documented low rotational barrier and magnetically nonequivalent alkyl arms at low temperature [4] make this compound a candidate for variable-temperature NMR and molecular dynamics studies aimed at quantifying the entropic penalty of binding-competent conformer selection. Comparative studies against the simpler N-(2-sulfamoylethyl)benzamide (CAS 4392-11-4), which lacks the flexible methoxyethyl arms, can isolate the contribution of side-chain flexibility to binding thermodynamics.

Neutral Scaffold for Antiviral Capsid Assembly Modulator Screening with HBV Phenotypic Assays

Given the validated submicromolar anti-HBV activity of structurally related sulfamoylbenzamides acting as capsid assembly effectors with confirmed phenotype in HBeAg reporter and negative-stain electron microscopy assays [5], the unsubstituted benzamide variant can be deployed as a reference compound in HTS triage cascades. Its lack of a para-substituent eliminates potential confounding electronic effects, allowing cleaner interpretation of primary screen hit expansion around the benzamide ring.

Cost-Effective Entry Point for Fragment-Based or DNA-Encoded Library Synthesis Featuring a Sulfamoylbenzamide Warhead

The compound's commercial availability in 10–20 μmol screening aliquots at $69.00–$79.00 [3] and its unsubstituted benzamide handle make it a practical synthon for late-stage diversification or as a reference standard in fragment-based screening campaigns. Its predicted physicochemical profile (MW 344.43, no Rule of 5 violations inferred from the closely related 4-methoxy analog) places it within favorable property space for fragment elaboration.

Quote Request

Request a Quote for N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.